molecular formula C18H20N2O2 B8553738 4'-Diethylamino-4-nitrostilbene

4'-Diethylamino-4-nitrostilbene

Cat. No. B8553738
M. Wt: 296.4 g/mol
InChI Key: IXYATCDSDHQBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Diethylamino-4-nitrostilbene is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Diethylamino-4-nitrostilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Diethylamino-4-nitrostilbene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4'-Diethylamino-4-nitrostilbene

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-(4-nitrophenyl)ethenyl]aniline

InChI

InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3

InChI Key

IXYATCDSDHQBLY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.00 g (28 mmol) of 4-diethylaminobenzaldehyde, 5.62 g (31 mmol) of 4-nitrophenylacetic acid, 2.40 g (28 mmol) of piperidine, and 100 mL of xylenes was heated with stirring at reflux for 20 hours with continuous removal of water using a Dean-Stark apparatus. The mixture turned dark red. Approximately half the xylenes was distilled, and the residue was cooled to 3 0° C. Red crystals separated which were collected and then recrystallized from isopropanol/pyridine. Yield: 4.05 g (48%), mp 179-181 (lit2 182°-182.5° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.